3-Phenylpropyl benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

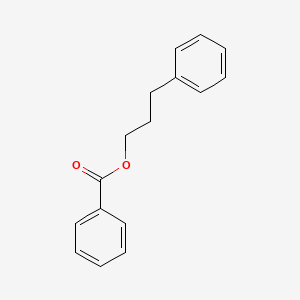

Structure

3D Structure

Properties

CAS No. |

60045-26-3 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

3-phenylpropyl benzoate |

InChI |

InChI=1S/C16H16O2/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2 |

InChI Key |

ONPVMQLRVWKFFL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2 |

Other CAS No. |

60045-26-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylpropyl Benzoate (CAS No. 60045-26-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Phenylpropyl benzoate, a significant aromatic ester. The document delineates its fundamental chemical and physical properties, methods of synthesis with mechanistic insights, and advanced analytical techniques for its characterization. Furthermore, it explores its diverse applications, particularly its role as a substrate in synthetic methodology development and as a functional ingredient in various formulations. This guide is intended to serve as a valuable resource for professionals in research and development, offering detailed experimental protocols and critical safety information to facilitate its effective and safe utilization.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 60045-26-3, is an ester with the molecular formula C16H16O2.[1][2][3][4][5] It is also known by synonyms such as 3-phenylpropyl ester of benzoic acid and benzenepropanol benzoate.[2][3] This compound is a notable subject of study in organic chemistry and materials science due to its utility as a synthetic intermediate and as a functional material.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 60045-26-3 | [1][2][3][4] |

| Molecular Formula | C16H16O2 | [1][3][4][5] |

| Molecular Weight | 240.30 g/mol | [1][3][4][5] |

| IUPAC Name | This compound | [1][3] |

| Appearance | Colorless to pale yellow solid | [6] |

| Melting Point | 92.0 °C at 760.00 mm Hg | [6] |

| Boiling Point | 338.0 °C at 760.00 mm Hg | [6] |

| Flash Point | 161.67 °C (323.00 °F) TCC | [6] |

| InChI Key | ONPVMQLRVWKFFL-UHFFFAOYSA-N | [1][2][3] |

| SMILES | C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2 | [3][4] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired yield, purity, and environmental considerations.

Transesterification

A common method for producing this compound is through the transesterification of 3-phenyl-1-propanol with methyl benzoate.[5] This reaction involves the exchange of the alcohol moiety of the ester.

One-Pot Cascade Synthesis

A more advanced and efficient method is a multi-step, one-pot synthesis starting from cinnamyl alcohol and benzoic anhydride.[1][7] This process utilizes a multifunctional catalyst that possesses both acidic and metallic active sites.[1][7]

The reaction proceeds in two main steps within the same reaction vessel:

-

Transesterification: The acidic sites of the catalyst facilitate the reaction between cinnamyl alcohol and benzoic anhydride to form a cinnamyl benzoate intermediate.[1][7]

-

Hydrogenation: Subsequently, the metallic nanoparticles on the catalyst (such as palladium) catalyze the selective hydrogenation of the carbon-carbon double bond in the cinnamyl benzoate intermediate to yield the final product, this compound.[1][7]

Zeolitic Imidazolate Frameworks (ZIFs), specifically ZIF-8, have been identified as highly effective supports for these multifunctional catalysts due to their high surface area and tunable porosity.[1][7] For instance, a catalyst system comprising dodecatungstophosphoric acid (DTP) for acidity and palladium (Pd) for hydrogenation, supported on ZIF-8 (5% Pd-DTP@ZIF-8), has demonstrated high conversion rates (around 98%) and selectivity (93%).[7] The strategic placement of the dual active sites on a high-surface-area support enables the cascade reaction to proceed with high efficiency.[1]

Caption: One-pot synthesis of this compound.

Spectroscopic Analysis and Structural Elucidation

The definitive identification and structural confirmation of this compound rely on modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for determining the molecular structure.

-

¹H NMR : Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms.[1]

-

¹³C NMR : Carbon-13 NMR is used to map the carbon framework of the molecule.[1] Spectroscopic data for related compounds, such as ethyl and methyl 4-(3-phenylpropyl)benzoate, are available and serve as valuable references.[8]

-

-

Mass Spectrometry (MS) :

-

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for both separation and identification. The mass spectrum of this compound shows characteristic fragmentation patterns that are crucial for its unambiguous identification.[3]

-

Applications in Research and Development

This compound is a versatile compound with applications spanning several scientific and industrial domains.

-

Fragrance and Flavor Industry : Due to its low volatility, it is used as a fragrance ingredient and fixative in perfumes, personal care products, and air care, providing sweet, balsamic, and floral notes.[9]

-

Materials Science : It finds application as a plasticizer in polymer formulations, enhancing the flexibility and processability of materials.[1]

-

Synthetic Organic Chemistry : In academic and industrial research, this compound and its derivatives serve as valuable substrates and intermediates for developing new synthetic methodologies.[1] Researchers use this compound to evaluate the effectiveness of novel catalytic systems and to investigate reaction mechanisms.[1]

-

Radical Chemistry : The study of radical reactions involving this compound and its associated intermediates, such as the 3-phenylpropyl radical, offers insights into its stability and reactivity.[1] For example, it can undergo aerobic oxidation to the corresponding ketone in the presence of N-oxyl radical catalysts.[1]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

To ensure the purity and quality of this compound, a robust analytical method is essential. The following protocol outlines a reverse-phase HPLC method for its analysis.[2]

Objective: To determine the purity of a this compound sample.

Materials and Equipment:

-

HPLC system with a UV detector

-

Newcrom R1 column or equivalent reverse-phase column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for MS-compatible applications)

-

This compound standard of known purity

-

Sample of this compound for analysis

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of acetonitrile and water. A typical starting point is a ratio of 70:30 (ACN:H2O).

-

Add a small amount of phosphoric acid (e.g., 0.1%) to the aqueous portion to improve peak shape. For mass spectrometry applications, replace phosphoric acid with formic acid.[2]

-

Degas the mobile phase before use.

-

-

Standard Solution Preparation:

-

Accurately weigh a known amount of the this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to create a series of calibration standards.

-

-

Sample Solution Preparation:

-

Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the range of the calibration standards.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: Newcrom R1 reverse-phase column[2]

-

Mobile Phase: Acetonitrile/Water/Phosphoric Acid mixture

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 254 nm (or a wavelength determined by UV-Vis scan)

-

Column Temperature: 25 °C

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the sample solution.

-

Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

-

Calculate the concentration of this compound in the sample using the calibration curve. The purity can then be determined.

-

This HPLC method is scalable and can be adapted for preparative separation to isolate impurities.[2]

Safety and Handling

According to the Safety Data Sheet (SDS), this compound presents certain hazards:

-

Hazard Statements :

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H412: Harmful to aquatic life with long-lasting effects.[10]

-

-

Precautionary Measures :

-

P264 : Wash skin thoroughly after handling.

-

P270 : Do not eat, drink, or smoke when using this product.

-

P280 : Wear protective gloves.

-

P273 : Avoid release to the environment.[10]

-

In case of skin contact, wash with plenty of soap and water. If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.

-

It is imperative to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Store in a tightly closed container in a dry place.

Conclusion

This compound is a compound of significant interest in both academic research and industrial applications. Its synthesis, particularly through innovative one-pot cascade reactions, highlights advancements in catalysis. A thorough understanding of its properties, analytical methodologies, and safety protocols is crucial for its effective application. This guide provides a foundational yet detailed resource for scientists and researchers, enabling them to leverage the full potential of this versatile molecule in their work.

References

- 1. This compound | 60045-26-3 | Benchchem [benchchem.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3PHENYLPROPYLBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 6. 3-phenyl propyl benzoate, 60045-26-3 [thegoodscentscompany.com]

- 7. Superior activity and selectivity of multifunctional catalyst Pd-DTP@ZIF-8 in one pot synthesis of 3-phenyl propyl benzoate - Publications of the IAS Fellows [repository.ias.ac.in]

- 8. rsc.org [rsc.org]

- 9. scent.vn [scent.vn]

- 10. Page loading... [guidechem.com]

- 11. fishersci.com [fishersci.com]

Core Molecular Identity and Physicochemical Properties

An In-depth Technical Guide to 3-Phenylpropyl Benzoate

Abstract: This technical guide provides a comprehensive overview of this compound, a significant aromatic ester. The document details its fundamental physicochemical properties, outlines established and novel synthesis methodologies, and describes the analytical techniques essential for its characterization. It further explores its applications across various scientific and industrial domains, including its role as a model compound in organic chemistry and its use in materials science. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's synthesis, analysis, and utility.

This compound (C₁₆H₁₆O₂) is an ester derived from the condensation of benzoic acid and 3-phenyl-1-propanol. Its structure, featuring two phenyl rings separated by a flexible propyl ester linkage, dictates its physical and chemical characteristics. The compound is primarily recognized for its applications as a fragrance, fixative, and flavoring agent, but it also serves as a valuable intermediate and substrate in synthetic organic chemistry.[1][2]

Key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 240.30 g/mol | [3][4][5][6] |

| Molecular Formula | C₁₆H₁₆O₂ | [4][6][7][8] |

| CAS Number | 60045-26-3 | [3][4][5][6] |

| IUPAC Name | This compound | [3][6] |

| Synonyms | Benzoic acid 3-phenylpropyl ester, 3-Phenyl-1-propanol benzoate | [4][7][9] |

| Appearance | Colorless oil (reported for derivatives) | [10] |

| Topological Polar Surface Area | 26.3 Ų | [7] |

| Rotatable Bond Count | 6 | [7] |

Synthesis Methodologies: From Classic to Catalytic

The synthesis of this compound can be achieved through several established chemical routes. The choice of method often depends on the desired scale, yield, and purity, as well as the availability of starting materials and catalysts.

Fischer-Speier Esterification

This is a classic and fundamental method involving the acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (3-phenyl-1-propanol).[11][12] The reaction is reversible, and to drive the equilibrium toward the product, an excess of the alcohol is typically used, or water is removed as it is formed.[12] Common strong acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[11]

The general mechanism involves the protonation of the carbonyl oxygen of benzoic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon, followed by proton transfer and elimination of a water molecule to yield the ester.[12]

Acyl Chloride Method

A highly effective laboratory-scale approach involves the reaction of 3-phenyl-1-propanol with benzoyl chloride.[3][13] This method is generally faster and not reversible, often leading to higher yields than Fischer esterification. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3]

Advanced Catalytic One-Pot Synthesis

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of advanced catalytic systems. A notable one-pot synthesis of this compound starts from cinnamyl alcohol and benzoic anhydride, utilizing a multifunctional catalyst.[3][14] In this process, an acid component of the catalyst (e.g., dodecatungstophosphoric acid, DTP) facilitates the initial transesterification to form cinnamyl benzoate. Subsequently, a metal component (e.g., Palladium, Pd°) on the same catalyst support catalyzes the selective hydrogenation of the carbon-carbon double bond in the cinnamyl intermediate to yield the final saturated ester, this compound.[3][14] This cascade reaction within a single pot minimizes waste and simplifies purification.

Caption: A generalized workflow for the laboratory synthesis of this compound.

Protocol: Synthesis via Acyl Chloride

This protocol describes a robust method for preparing this compound on a laboratory scale.

-

Setup: To a dry 100 mL round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-phenyl-1-propanol (e.g., 10 mmol) and dry pyridine (e.g., 12 mmol) in an appropriate anhydrous solvent like dichloromethane (DCM, 20 mL).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add benzoyl chloride (e.g., 11 mmol) dropwise to the stirred solution over 15 minutes. A white precipitate (pyridinium hydrochloride) will form.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by adding 20 mL of water.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 20 mL) to remove any unreacted benzoic acid, and finally with brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Analytical Characterization and Structural Elucidation

Confirming the identity and purity of synthesized this compound requires a combination of spectroscopic and chromatographic techniques.

Caption: Standard analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.[3]

-

¹H NMR: The proton NMR spectrum provides detailed information on the chemical environment and connectivity of hydrogen atoms. In a deuterated chloroform (CDCl₃) solvent, the spectrum shows distinct signals for the aromatic protons of both the benzoate and phenylpropyl groups, as well as the aliphatic protons of the propyl chain.[3]

-

¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct resonances for each unique carbon atom in the molecule, including the characteristic downfield signal for the ester carbonyl carbon.

Table of Expected ¹H NMR Chemical Shifts (in CDCl₃) [3]

| Protons | Chemical Shift (δ) ppm (approx.) | Multiplicity |

| H-2, H-6 (Benzoate) | ~8.04 | Doublet (d) |

| H-4 (Benzoate) | ~7.55 | Triplet (t) |

| H-3, H-5 (Benzoate) | ~7.44 | Triplet (t) |

| Phenyl Protons (on propyl) | 7.18 - 7.32 | Multiplet (m) |

| H-1' (O-CH₂) | ~4.34 | Triplet (t) |

| H-3' (Benzylic CH₂) | ~2.80 | Triplet (t) |

| H-2' (Central CH₂) | ~2.12 | Quintet/Multiplet |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.[3][6]

-

Molecular Ion Peak: In techniques like Electron Ionization (EI), the molecule will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z ≈ 240).

-

Fragmentation Pattern: Common fragmentation pathways for esters include cleavage of the ester bond. Key fragments observed for this compound in GC-MS analysis include ions at m/z 118 (from the 3-phenylpropyl moiety) and m/z 105 (benzoyl cation), providing definitive structural evidence.[6] High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental formula (C₁₆H₁₆O₂) with high accuracy.[3]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of this compound.

-

HPLC: A reverse-phase (RP) HPLC method can be employed for analysis. A typical mobile phase consists of a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid.[4] This method is scalable and can be adapted for preparative separation to isolate impurities.[4]

Applications in Research and Industry

While well-known in the fragrance industry, this compound and its derivatives are also valuable in chemical research and materials science.

-

Fragrance and Flavoring: Its primary commercial use is as a fragrance ingredient and fixative in perfumes, personal care products, and detergents, providing sweet, balsamic, and floral notes.[1] It is also listed as a flavoring substance in food.[2]

-

Organic Synthesis: The compound serves as a useful model substrate for developing new synthetic methodologies and for studying reaction mechanisms, particularly in catalysis and cross-coupling reactions.[3] Its well-defined structure allows for clear analysis of reaction outcomes.

-

Materials Science: this compound can function as a plasticizer, where its incorporation into polymer matrices can modify physical properties like flexibility.[3] Related monomers are used to create advanced polymers with tunable characteristics.

Safety and Handling

According to its GHS classification, this compound is considered harmful to aquatic life with long-lasting effects.[7] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses). It is advised to avoid release into the environment and to dispose of the compound and its containers in accordance with local regulations.[7]

Conclusion

This compound is a well-characterized aromatic ester with a molecular weight of 240.30 g/mol . Its synthesis is readily achievable through multiple pathways, from traditional Fischer esterification to modern one-pot catalytic methods. Its structural elucidation is straightforward using standard analytical techniques like NMR and mass spectrometry. Beyond its established role in the fragrance and flavor industry, its utility as a model compound in synthetic chemistry and as a modifier in materials science makes it a molecule of continued interest to the scientific community.

References

- 1. scent.vn [scent.vn]

- 2. Food and Feed Information Portal Database | FIP [ec.europa.eu]

- 3. This compound | 60045-26-3 | Benchchem [benchchem.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound - Wikidata [wikidata.org]

- 9. parchem.com [parchem.com]

- 10. rsc.org [rsc.org]

- 11. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 12. studylib.net [studylib.net]

- 13. 3PHENYLPROPYLBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 14. Superior activity and selectivity of multifunctional catalyst Pd-DTP@ZIF-8 in one pot synthesis of 3-phenyl propyl benzoate - Publications of the IAS Fellows [repository.ias.ac.in]

Introduction: Understanding the Molecular Landscape of 3-Phenylpropyl Benzoate

An In-depth Technical Guide to the Physical Properties of 3-Phenylpropyl Benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 60045-26-3) is an aromatic ester characterized by a benzoate group linked to a 3-phenylpropyl chain.[1][2] This structure imparts a unique combination of properties, making it a subject of interest in various scientific domains. While extensively used as a fixative and fragrance component in the cosmetics and perfumery industries for its sweet, balsamic, and floral notes, its utility extends into materials science and organic synthesis.[3][4] In the context of drug development and research, benzoate esters serve as crucial scaffolds and intermediates.[3] Understanding the fundamental physical properties of this compound is therefore not merely an academic exercise; it is a prerequisite for its effective application, whether in designing new synthetic routes, formulating novel materials, or predicting its toxicological and pharmacokinetic profiles.

This guide provides a detailed examination of the core physical properties of this compound, moving beyond simple data tabulation to explain the causality behind these characteristics and their implications for laboratory and industrial applications. We will explore its solid-state nature, thermal behavior, solubility profile, and other key parameters, grounding the discussion in established analytical techniques and providing actionable experimental protocols for its characterization.

Core Physicochemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers. These data points provide an unambiguous chemical definition, crucial for regulatory compliance, literature searches, and accurate experimental design.

| Property | Value | Source(s) |

| CAS Number | 60045-26-3 | [1][2][5][6] |

| Molecular Formula | C₁₆H₁₆O₂ | [1][2][5][7] |

| Molecular Weight | 240.30 g/mol | [1][2][3][5] |

| IUPAC Name | This compound | [1][7] |

| Synonyms | Benzenepropanol, benzoate; 3-Phenyl-1-propanol benzoate | [1][5] |

| InChIKey | ONPVMQLRVWKFFL-UHFFFAOYSA-N | [1][5][7] |

A Deeper Dive into Key Physical Properties

The physical properties of a molecule are a direct manifestation of its structure—its atomic composition, bond types, and three-dimensional shape. For this compound, the interplay between the rigid, nonpolar aromatic rings and the flexible, polar ester linkage dictates its behavior.

Appearance and Physical State

This compound is described as a colorless to pale yellow solid at standard temperature and pressure.[8] The solid state is a consequence of its relatively high molecular weight (240.30 g/mol ) and the efficient packing of its molecules in a crystal lattice, which allows for significant van der Waals forces.

Thermal Properties: Melting and Boiling Points

The temperatures at which a compound transitions between solid, liquid, and gas phases are critical indicators of its purity and intermolecular force strength.

-

Melting Point: The reported melting point is 92.0 °C.[8] A sharp melting range (typically spanning less than 1-2 °C) is a strong indicator of high purity for a crystalline solid.[9][10] The presence of impurities typically causes a depression and broadening of the melting range.[9] The relatively high melting point for a molecule of this size underscores the stability of its crystal lattice.

-

Boiling Point: The boiling point is reported to be 338.0 °C at 760 mm Hg.[8] This high boiling point is consistent with its molecular weight and polarity.[11] It signifies strong intermolecular forces that require substantial thermal energy to overcome. This low volatility is a key reason for its use as a fixative in fragrances, allowing it to prolong the scent of more volatile components.[4] For laboratory use, this high boiling point suggests that purification by distillation would require vacuum conditions to prevent thermal decomposition.

Solubility Profile: A Tale of Polarity

Solubility is a critical parameter in drug development, influencing formulation, bioavailability, and synthetic workup procedures. As a benzoate ester, this compound's solubility is governed by its two distinct moieties: the large, nonpolar phenyl and propyl groups, and the polar ester functional group.

-

Aqueous Solubility: It is characterized as insoluble or very slightly soluble in water.[8] One estimate places its water solubility at a mere 3.705 mg/L at 25 °C.[8] The large hydrophobic surface area of the two phenyl rings and the propyl chain dominates its interaction with water, preventing it from readily dissolving in polar protic solvents.[12][13]

-

Organic Solubility: Conversely, it is soluble in alcohol and is expected to be miscible with most common organic solvents like ethers, ketones, and chlorinated hydrocarbons.[8][14] This is because nonpolar and moderately polar organic solvents can effectively solvate the hydrophobic portions of the molecule. This property is leveraged during its synthesis and purification, for example, in extraction and recrystallization steps.

Density and Partition Coefficient (LogP)

-

Density: The estimated density is approximately 1.087 g/cm³.[15] This value, slightly greater than water, is useful for calculations in process chemistry, such as reactor volume planning and solvent phase separation.

-

Partition Coefficient (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Reported values for this compound are estimated to be between 4.07 and 4.673.[5][8] A LogP value greater than 4 indicates a highly lipophilic ("fat-loving") compound. This is a critical parameter in drug design, as it influences how a molecule interacts with cell membranes, its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Characterization Workflow

For any researcher obtaining or synthesizing a new batch of this compound, a systematic workflow is essential to verify its identity and purity. The following diagram and protocols outline a self-validating system for this purpose.

Caption: Logical workflow for the physical characterization of this compound.

Experimental Protocols

The following protocols describe methodologies for determining the key physical properties discussed.

Protocol 1: Determination of Melting Point

Causality: This technique leverages the principle that pure crystalline solids melt at a precise temperature. A digital melting point apparatus provides controlled heating and accurate temperature measurement for determining the melting range, a key indicator of purity.[9][10]

Methodology:

-

Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. Finely crush the solid into a powder using a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) enters the tube. Invert the tube and tap its sealed bottom gently on a hard surface to pack the sample tightly at the bottom.[16]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a digital melting point apparatus (e.g., a DigiMelt).

-

Rapid Determination (Optional): Set a rapid heating rate (e.g., 10-15 °C/min) to quickly find an approximate melting point. Start the heating cycle from a temperature well below the expected 92 °C.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample. Set a slow heating rate (1-2 °C/min).[17]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. For a pure sample, this range should be narrow (≤ 2 °C).[10]

Protocol 2: Determination of Boiling Point (Thiele Tube Method)

Causality: This method determines the temperature at which a liquid's vapor pressure equals the atmospheric pressure.[18] The Thiele tube is designed to ensure uniform heating of a small sample by convection currents in the heating oil.[19] This is suitable for determining the boiling point of the small quantities typically handled in a research setting.

Methodology:

-

Apparatus Setup: Clamp a Thiele tube to a ring stand. The tube should be filled with mineral oil to a level just above the top of the side arm.

-

Sample Preparation: Add approximately 0.5 mL of molten this compound to a small test tube (e.g., 75x10 mm).

-

Capillary Insertion: Place a melting point capillary tube, sealed end up, into the test tube containing the sample.[19]

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Insert this assembly into the Thiele tube, with the thermometer bulb and sample positioned below the side arm.

-

Heating: Gently heat the side arm of the Thiele tube with a microburner. Watch for a continuous and rapid stream of bubbles to emerge from the open end of the inverted capillary tube. This indicates the sample's vapor has displaced all the air.

-

Cooling and Observation: Remove the heat and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point.[18][19]

-

Pressure Correction: Record the atmospheric pressure. If it is not 760 mm Hg, the observed boiling point may need to be corrected.

Protocol 3: Qualitative Solubility Assessment

Causality: This protocol assesses solubility based on the principle of "like dissolves like." The ability of a solvent to form favorable intermolecular interactions with the solute determines the extent of dissolution.

Methodology:

-

Solvent Selection: Prepare a set of labeled test tubes containing 1 mL of various solvents:

-

Water (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Hexane (nonpolar)

-

-

Sample Addition: Add a small, consistent amount (e.g., ~10 mg) of this compound to each test tube.

-

Observation: Agitate each tube (e.g., using a vortex mixer) for 30-60 seconds.

-

Classification: Observe each tube against a contrasting background.

-

Soluble: The solid completely disappears, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve at all.[8]

-

-

Record: Document the solubility in each solvent at room temperature.

Safety and Handling

While comprehensive safety data is limited, the available information classifies this compound as harmful to aquatic life with long-lasting effects (H412).[20] Therefore, release to the environment should be avoided.[20] Standard laboratory safety practices should be employed when handling this compound:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[21]

Conclusion

This compound presents a set of physical properties that are a direct reflection of its molecular architecture. Its status as a high-boiling, lipophilic solid with poor aqueous solubility dictates its applications, from its role as a long-lasting fragrance ingredient to its behavior in synthetic and biological systems. For the research scientist, a thorough understanding and experimental verification of these properties—particularly melting point as a purity check and solubility as a guide for experimental design—are fundamental to achieving reliable and reproducible results. The protocols and workflow detailed in this guide provide a robust framework for the systematic characterization of this versatile aromatic ester.

References

- 1. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3PHENYLPROPYLBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 60045-26-3 | Benchchem [benchchem.com]

- 4. scent.vn [scent.vn]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound - Wikidata [wikidata.org]

- 8. 3-phenyl propyl benzoate, 60045-26-3 [thegoodscentscompany.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. athabascau.ca [athabascau.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-phenyl propyl benzoate 60045-26-3 [thegoodscentscompany.com]

- 16. davjalandhar.com [davjalandhar.com]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. Video: Boiling Points - Concept [jove.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Page loading... [guidechem.com]

- 21. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Synthesis of 3-Phenylpropyl Benzoate from Cinnamyl Alcohol

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of 3-phenylpropyl benzoate, a valuable ester in the fragrance and flavor industries, from the readily available precursor, cinnamyl alcohol. The synthesis necessitates a two-stage transformation: the reduction of an alkene and the formation of an ester. This document details two primary strategic approaches: a classical two-step sequential method involving catalytic hydrogenation followed by esterification, and a modern, process-intensified one-pot tandem catalysis approach. For each strategy, this guide elucidates the underlying chemical principles, provides detailed, field-validated experimental protocols, and discusses the rationale behind procedural choices. The content is designed to equip researchers, chemists, and process development professionals with the foundational knowledge and practical methodologies required to successfully synthesize and characterize the target compound.

Introduction

This compound is an aromatic ester characterized by its pleasant, balsamic odor, which has led to its use in perfumery and as a flavoring agent. Its synthesis from cinnamyl alcohol presents a common yet insightful challenge in organic synthesis: the selective transformation of multiple functional groups within a single molecule. The starting material, cinnamyl alcohol, contains a hydroxyl group, a conjugated carbon-carbon double bond, and an aromatic ring. The target molecule requires the saturation of the C=C double bond to form a propyl chain while converting the alcohol moiety into a benzoate ester.

The key transformation is twofold:

-

Reduction: Selective hydrogenation of the alkene functional group.

-

Esterification: Acylation of the hydroxyl group with a benzoic acid derivative.

The order and method of these transformations define the synthetic route's efficiency, atom economy, and overall yield. This guide will explore and contrast the two most logical and scientifically robust pathways to achieve this synthesis.

Strategic Overview: Two Pathways to this compound

The synthesis of this compound from cinnamyl alcohol can be approached via two distinct strategies, each with its own merits regarding control, efficiency, and scalability.

-

Route A: Sequential Synthesis (Reduction then Esterification) : This is the classical and most direct approach. It involves the initial, selective reduction of the C=C bond of cinnamyl alcohol to yield 3-phenyl-1-propanol (hydrocinnamyl alcohol). This stable intermediate is then isolated, purified, and subjected to a separate esterification reaction with benzoic acid or its derivatives. This method offers explicit control over each transformation.

-

Route B: One-Pot Tandem Synthesis (Esterification then Reduction) : This advanced approach combines both chemical transformations into a single, continuous process without the isolation of intermediates.[1] It typically employs a multifunctional catalyst capable of facilitating both the initial esterification of cinnamyl alcohol to cinnamyl benzoate, followed by the selective hydrogenation of the C=C bond in the presence of the ester.[2] This strategy represents a greener, more efficient process, minimizing solvent usage and purification steps.[1]

The choice between these routes depends on the specific laboratory capabilities, scale, and desired process optimization.

Figure 1: High-level overview of the two primary synthetic routes.

In-Depth Analysis: Route A - The Sequential Approach

This route separates the synthesis into two distinct and controllable stages, making it an excellent choice for foundational research and situations where precise control over each step is paramount.

Step 1: Selective Hydrogenation of Cinnamyl Alcohol

The primary objective of this step is the selective saturation of the carbon-carbon double bond without affecting the hydroxyl group or the aromatic ring. Catalytic hydrogenation is the most effective method for this transformation.[3]

Causality & Experimental Choices:

-

Catalyst Selection: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of alkenes under mild conditions.[3] Platinum-based catalysts are also highly effective.[4] The catalyst provides a surface for the adsorption of both the hydrogen gas and the alkene, facilitating the addition of hydrogen across the double bond.

-

Solvent: A protic solvent like ethanol or methanol is typically used as it readily dissolves the alcohol and is compatible with the hydrogenation process.

-

Hydrogen Source: Pressurized hydrogen gas (H₂) is the standard reagent. The pressure is a critical parameter; higher pressures can increase the reaction rate but also the risk of over-reduction or hydrogenolysis (cleavage of the C-O bond).

Detailed Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add cinnamyl alcohol (1.0 eq) and a suitable solvent such as ethanol (approx. 0.2 M concentration).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric oxygen.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 bar).

-

Reaction Execution: Begin vigorous stirring or shaking and heat the mixture to a moderate temperature (e.g., 40-60 °C).

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically sampling the reaction mixture.

-

Work-up: Once the reaction is complete (pressure stabilizes or starting material is consumed), cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the solid Pd/C catalyst. Wash the filter pad with a small amount of the solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-phenyl-1-propanol. The product can be purified further by distillation or column chromatography if necessary, but is often of sufficient purity for the next step.

Step 2: Esterification of 3-Phenyl-1-propanol

With the intermediate alcohol in hand, the next step is to form the ester linkage. The Fischer-Speier esterification is a classic and cost-effective method.[5]

Causality & Experimental Choices:

-

Reaction Principle: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5] To achieve a high yield, the equilibrium must be shifted towards the products.

-

Driving the Equilibrium: This is typically achieved in two ways: (1) Using a large excess of one of the reactants (usually the less expensive one, in this case, the alcohol or by using it as the solvent).[6] (2) Removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[7]

-

Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

Detailed Experimental Protocol (Fischer Esterification):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), combine 3-phenyl-1-propanol (1.0 eq), benzoic acid (1.1-1.2 eq), and a suitable solvent like toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%) to the stirred mixture.

-

Reaction Execution: Heat the mixture to reflux. If using a Dean-Stark trap, water will begin to collect as an azeotrope with toluene, physically removing it from the reaction and driving the equilibrium forward.[7]

-

Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed (typically several hours).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer successively with:

-

Water (to remove the bulk of the acid).

-

A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining sulfuric acid and unreacted benzoic acid (Caution: CO₂ evolution!).[8]

-

Brine (saturated NaCl solution) to break any emulsions and begin the drying process.

-

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final, high-purity product.

Figure 2: Step-by-step experimental workflow for the sequential synthesis.

In-Depth Analysis: Route B - The One-Pot Tandem Approach

This modern strategy focuses on process intensification by combining multiple reaction steps into a single operation, which is highly desirable in industrial and green chemistry contexts.[1]

Concept & Rationale:

The one-pot synthesis of this compound from cinnamyl alcohol relies on a multifunctional catalyst that can perform two different transformations under compatible conditions.[2] The reaction proceeds in a tandem sequence: first, an acid-catalyzed esterification (or trans-esterification), followed by a metal-catalyzed hydrogenation.

A notable example involves using a catalyst like Pd-DTP@ZIF-8, which incorporates both acidic sites (dodecatungstophosphoric acid, DTP) for esterification and metallic sites (Palladium, Pd°) for hydrogenation within a stable zeolitic imidazolate framework (ZIF-8).[1]

Causality & Experimental Choices:

-

Acylating Agent: Benzoic anhydride is often used instead of benzoic acid in this system. It is more reactive and avoids the production of water, which can interfere with some catalysts. The reaction is a trans-esterification.[1]

-

Catalyst System: The catalyst is the core of this methodology. The ZIF-8 support provides high surface area and encapsulates the acidic DTP, while Pd nanoparticles on the exterior perform the hydrogenation.[1] This separation of active sites is crucial to prevent interference.

-

Reaction Sequence: The esterification of cinnamyl alcohol with benzoic anhydride forms cinnamyl benzoate. Subsequently, the C=C bond of the cinnamyl moiety is selectively hydrogenated by the palladium component to yield the final product.[1] Studies have shown that this sequence achieves high conversion (98%) and selectivity (93%).[1]

Detailed Experimental Protocol (One-Pot Tandem Catalysis):

-

Reactor Charging: In a high-pressure reactor, charge the multifunctional catalyst (e.g., 5% Pd-DTP@ZIF-8), cinnamyl alcohol (1.0 eq), benzoic anhydride (1.1 eq), and a suitable high-boiling solvent (e.g., toluene or xylene).

-

Initial Esterification: Seal the reactor, and heat the mixture under an inert atmosphere to a temperature suitable for esterification (e.g., 120-140 °C) for a set period. This allows for the formation of the cinnamyl benzoate intermediate.

-

Hydrogenation: After the initial heating phase, cool the reactor slightly, purge with hydrogen, and then pressurize with H₂ to initiate the hydrogenation step.

-

Reaction Execution: Re-heat the mixture under hydrogen pressure and maintain vigorous stirring. The palladium sites on the catalyst will now reduce the C=C bond.

-

Monitoring & Work-up: Monitor the reaction by GC for the disappearance of the cinnamyl benzoate intermediate and the appearance of the final product. Once complete, cool the reactor, vent, and filter to recover the solid catalyst (which can often be recycled).

-

Isolation & Purification: The filtrate contains the product. The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation, to remove any unreacted starting materials and byproducts.

Data Summary and Route Comparison

The selection of a synthetic route is a critical decision based on a balance of factors. The following table provides a comparative summary of the two approaches discussed.

| Parameter | Route A: Sequential Synthesis | Route B: One-Pot Tandem Synthesis |

| Number of Steps | Two distinct operational steps | One operational step |

| Intermediate Isolation | Yes (3-phenyl-1-propanol) | No |

| Process Control | High control over each individual step | Less direct control; relies on catalyst design |

| Catalyst System | Simple, commercially available catalysts | Complex, multifunctional catalyst required |

| Solvent/Waste | Higher solvent usage due to multiple steps | Reduced solvent and waste streams |

| Efficiency | Generally lower process efficiency | Higher process efficiency and atom economy |

| Typical Overall Yield | Good to excellent, but losses at each step | Potentially higher due to fewer workups[1] |

| Ideal Application | Lab-scale synthesis, mechanistic studies | Process optimization, green chemistry, scale-up |

Conclusion and Future Outlook

The synthesis of this compound from cinnamyl alcohol is a well-defined process that offers valuable insights into multi-step organic synthesis. The classical two-step sequential route provides a robust and controllable method that is ideal for educational purposes and small-scale laboratory work. However, for industrial applications and in the context of sustainable chemistry, the development of one-pot tandem strategies using multifunctional catalysts represents a significant advancement.[2] These integrated processes lead to higher efficiency, reduced waste, and lower operational costs.

Future research in this area will likely focus on the design of even more active, selective, and recyclable multifunctional catalysts. The exploration of flow chemistry platforms for the continuous synthesis of such fragrance compounds also presents a promising avenue for enhancing safety, control, and throughput.[4][9]

References

- 1. Superior activity and selectivity of multifunctional catalyst Pd-DTP@ZIF-8 in one pot synthesis of 3-phenyl propyl benzoate - Publications of the IAS Fellows [repository.ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. Video: Esterification - Concept [jove.com]

- 6. studylib.net [studylib.net]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. thalesnano.com [thalesnano.com]

transesterification for 3-Phenylpropyl benzoate

An In-depth Technical Guide to the Transesterification for the Synthesis of 3-Phenylpropyl Benzoate

Authored by a Senior Application Scientist

Foreword: The Strategic Synthesis of this compound

This compound is a valuable ester recognized for its pleasant, balsamic, and spicy aroma, finding significant application in the fragrance and flavor industries.[1][2] Its synthesis is a matter of practical importance, and among the various synthetic routes, transesterification stands out as a versatile and widely applicable method. This process involves the conversion of one ester into another by exchanging the alkoxy group, offering a powerful alternative to direct Fischer esterification, especially when using commercially available esters like methyl or ethyl benzoate as starting materials.[3][4]

This guide provides an in-depth exploration of the core methodologies for synthesizing this compound via transesterification. It is designed for researchers and drug development professionals who require not just a protocol, but a foundational understanding of the reaction mechanisms, the rationale behind procedural choices, and the comparative advantages of different catalytic systems. We will dissect acid-catalyzed, base-catalyzed, and enzyme-mediated pathways, providing both mechanistic insights and field-proven experimental protocols.

The Principle of Transesterification: An Equilibrium-Driven Process

Transesterification is fundamentally a reversible equilibrium reaction where an ester reacts with an alcohol to form a new ester and a new alcohol.[4] For the synthesis of this compound, a common starting ester (e.g., methyl benzoate) is reacted with 3-phenyl-1-propanol.

Methyl Benzoate + 3-Phenyl-1-propanol ⇌ this compound + Methanol

To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants (usually the less expensive one, 3-phenyl-1-propanol in this case) or by removing one of the products (methanol) from the reaction mixture as it forms, in accordance with Le Châtelier's principle.[4][5]

Caption: General schematic of the transesterification reaction.

Acid-Catalyzed Transesterification: The Classic Approach

This method employs a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to accelerate the reaction.[6][7] It is a robust and widely used technique for ester synthesis.

Mechanism of Action

The acid-catalyzed mechanism is a sequence of protonation and deprotonation steps that activate the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol.[8] This multi-step process can be summarized as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[8]

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the starting ester, increasing the electrophilicity of the carbonyl carbon.[9]

-

Nucleophilic Attack: The weakly nucleophilic 3-phenyl-1-propanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[9]

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original methoxy group, converting it into a good leaving group (methanol).

-

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of methanol.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the new carbonyl oxygen, yielding the final product, this compound.

References

- 1. scent.vn [scent.vn]

- 2. 3-phenyl propyl cinnamate [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. Illustrated Glossary of Organic Chemistry - Transesterification [chem.ucla.edu]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. Transesterification of Soybean Oil through Different Homogeneous Catalysts: Kinetic Study [mdpi.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to 3-Phenylpropyl Benzoate in the Fragrance Industry

Abstract

3-Phenylpropyl benzoate is a significant aromatic ester extensively utilized in the fragrance industry. This technical guide provides a comprehensive overview of its physicochemical properties, olfactory profile, and multifaceted applications in perfumery. We will delve into its role as a fragrance fixative, its synthesis, formulation considerations, and the analytical methodologies employed for its quality control. Furthermore, this guide will address the safety and regulatory landscape governing its use, offering a holistic resource for researchers, perfumers, and formulation scientists.

Introduction

The intricate art of perfumery relies on a palette of ingredients that not only impart distinct aromas but also influence the overall structure and longevity of a fragrance. Among these, esters of benzoic acid play a pivotal role. This compound (C16H16O2), also known as hydrocinnamyl benzoate, is a high-boiling aromatic ester valued for its unique scent profile and exceptional functional properties.[1] Its application extends across a wide array of products, from fine fragrances to personal care and home care items. This guide aims to provide a detailed scientific exploration of this compound, elucidating its chemical nature and its indispensable role in modern fragrance creation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a fragrance ingredient is fundamental to its effective application. This compound is characterized by its relatively high molecular weight and low volatility, which are key to its function in fragrance formulations.

| Property | Value | Source |

| CAS Number | 60045-26-3 | [2][3] |

| Molecular Formula | C16H16O2 | [2][4] |

| Molecular Weight | 240.30 g/mol | [2][3][4] |

| IUPAC Name | This compound | [2][3] |

| Appearance | Colorless to pale yellow solid (est.) | [5] |

| Melting Point | 92.0 °C | [5][6] |

| Boiling Point | 338.0 °C @ 760.00 mm Hg | [5] |

| Vapor Pressure | 0.000014 mmHg @ 25.00 °C (est.) | [5] |

| Flash Point | >161.67 °C (>323.00 °F) TCC | [5] |

| Solubility | Soluble in alcohol; Insoluble in water | [5] |

| logP (o/w) | 4.673 (est.) | [5] |

Olfactory Profile and Application in Fragrance Compositions

This compound possesses a subtle yet complex olfactory profile, described as having sweet, warm balsamic, and slightly floral and woody facets.[1] It is not typically used as a primary scent ingredient but rather as a modifier and fixative.[1] Its function is to round out, extend, and soften floral-oriental-woody accords, thereby enhancing the overall harmony and longevity of the fragrance.[1]

Its low volatility allows it to evaporate slowly, "fixing" more volatile components and releasing the fragrance gradually over time. This makes it particularly valuable in:

-

Fine Fragrances: To improve the tenacity of the heart and base notes.

-

Personal Care Products (Creams, Lotions): Where a long-lasting, subtle scent is desired.

-

Air Care and Candles: For consistent and enduring fragrance release.[1]

-

Detergents: To ensure the fragrance lingers on fabrics post-wash.[1]

Synthesis of this compound

The synthesis of this compound is a subject of interest for achieving efficient and environmentally friendly production. Common synthesis routes include:

-

Transesterification: This method involves the reaction of 3-phenyl-1-propanol with methyl benzoate in an alcohol interchange reaction.[7]

-

One-Pot Synthesis from Cinnamyl Alcohol: A more advanced, multi-step, one-pot synthesis has been developed.[3][8] This process starts with the transesterification of cinnamyl alcohol with benzoic anhydride to form cinnamyl benzoate. This intermediate is then hydrogenated in the same reaction vessel to yield this compound.[3][8] This cascade reaction is efficiently carried out using a multifunctional catalyst, such as palladium and dodecatungstophosphoric acid supported on a zeolitic imidazolate framework (ZIF-8).[8]

Caption: One-pot synthesis workflow for this compound.

Analytical Methods for Quality Control

Ensuring the purity and identity of fragrance ingredients is paramount for product quality and safety. Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard analytical technique in the fragrance industry for composition analysis and quality control.[9]

Typical GC-MS Protocol for this compound:

-

Sample Preparation: The raw material or fragrance concentrate is diluted in a suitable solvent (e.g., ethanol).

-

Injection: A small volume of the diluted sample is injected into the GC.

-

Separation: The sample is vaporized and travels through a capillary column (e.g., DB-WAX). The separation of components is based on their boiling points and interaction with the column's stationary phase.[10]

-

Detection & Identification: As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint" for identification by comparing it to a reference library.[10]

-

Quantification: The peak area of the target compound is proportional to its concentration, allowing for quantification against a standard.

Caption: Quality control workflow for fragrance raw materials.

Safety and Regulatory Landscape

The safe use of fragrance ingredients is overseen by organizations such as the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM). Alkyl benzoates, as a class, have been reviewed for their safety in cosmetics and are generally considered safe in their current practices of use and concentration.[11]

-

Dermal Sensitization: While data for this compound itself is limited, related materials like 3-phenylpropyl acetate have been assessed and do not present a concern for skin sensitization at current use levels.[12][13]

-

Systemic Toxicity: The Cosmetic Ingredient Review Expert Panel has concluded that benzoic acid and its related alcohols are not reproductive or developmental toxicants, are not genotoxic in most assays, and are not carcinogenic.[11]

-

IFRA Standards: Perfumers and formulators must adhere to the IFRA Code of Practice, which sets maximum acceptable concentration levels for various fragrance ingredients in different consumer product categories to ensure consumer safety.[14][15][16] While a specific standard for this compound is not detailed in the provided search results, the use of any fragrance ingredient must comply with the overall safety assessments and guidelines established by IFRA.

Conclusion

This compound is a versatile and valuable ingredient in the perfumer's toolkit. Its mild, balsamic, and floral-woody character, combined with its excellent fixative properties stemming from its low volatility, makes it an effective modifier in a wide range of fragrance applications. Its synthesis through efficient catalytic processes and well-established analytical quality control methods ensure its consistent performance. Adherence to the safety guidelines established by regulatory bodies like IFRA ensures its continued safe use in consumer products, solidifying its place as a key component in the creation of sophisticated and long-lasting fragrances.

References

- 1. scent.vn [scent.vn]

- 2. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 60045-26-3 | Benchchem [benchchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3-phenyl propyl benzoate, 60045-26-3 [thegoodscentscompany.com]

- 6. This compound [stenutz.eu]

- 7. 3PHENYLPROPYLBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 8. Superior activity and selectivity of multifunctional catalyst Pd-DTP@ZIF-8 in one pot synthesis of 3-phenyl propyl benzoate - Publications of the IAS Fellows [repository.ias.ac.in]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 10. gcms.cz [gcms.cz]

- 11. pure.psu.edu [pure.psu.edu]

- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 13. Fragrance material review on 3-phenylpropyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 15. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 16. perfumersworld.com [perfumersworld.com]

3-Phenylpropyl Benzoate: A Technical Guide to its Application as a Novel Polymer Plasticizer

Abstract

This technical guide provides a comprehensive overview of 3-phenylpropyl benzoate (3-PPB) and its emerging role as a high-performance, non-phthalate plasticizer in the polymer industry. Historically utilized as a fragrance and flavoring agent, recent research and patent literature highlight its significant potential to enhance the flexibility, durability, and processability of polymers, particularly polyvinyl chloride (PVC). This document delves into the physicochemical properties of 3-PPB, its mechanism of action as a plasticizer, and its impact on the mechanical and thermal properties of polymers. Furthermore, it offers detailed, field-proven experimental protocols for evaluating its performance, ensuring scientific integrity and replicability. This guide is intended for researchers, material scientists, and professionals in drug development and polymer formulation seeking to leverage the unique advantages of this novel plasticizer.

Introduction: The Evolving Landscape of Polymer Plasticization

Plasticizers are essential additives that impart flexibility, workability, and durability to otherwise rigid polymer matrices.[1] They function by inserting themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume, which allows for greater molecular mobility.[2] For decades, phthalate-based plasticizers have dominated the market; however, growing health and environmental concerns have catalyzed the search for safer, high-performance alternatives.[3]

In this context, this compound (3-PPB), a unique monobenzoate ester, has emerged as a promising candidate.[4] Traditionally known for its use in fragrances and as a flavoring agent, its application as a plasticizer is a recent development driven by its excellent solvation properties, low viscosity, and favorable health and safety profile.[4][5] This guide aims to provide a detailed technical exploration of 3-PPB's function and evaluation as a modern plasticizer.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a plasticizer is fundamental to predicting its compatibility and performance within a polymer matrix.

| Property | Value | Source |

| CAS Number | 60045-26-3 | [6] |

| Molecular Formula | C₁₆H₁₆O₂ | [6] |

| Molecular Weight | 240.30 g/mol | [6] |

| Appearance | Colorless to pale yellow solid (est) | [7] |

| Boiling Point | 338.00 °C @ 760.00 mm Hg | [7] |

| Melting Point | 92.00 °C @ 760.00 mm Hg | [7] |

| Flash Point | 161.67 °C (323.00 °F) TCC | [7] |

Mechanism of Plasticization: A Molecular Perspective

The efficacy of a plasticizer is rooted in its ability to disrupt the intermolecular forces that hold polymer chains in a rigid conformation. This compound, with its distinct molecular structure, achieves this through a well-understood mechanism.

The process begins with the dispersion of 3-PPB molecules within the polymer matrix. The ester and phenyl groups of 3-PPB interact with the polar sites on the polymer chains, such as the carbon-chlorine bonds in PVC. This interaction effectively shields the polymer chains from one another, reducing the cohesive energy density. Consequently, the glass transition temperature (Tg) of the polymer is lowered, transitioning it from a rigid, glassy state to a more flexible, rubbery state at room temperature.[8]

Caption: Mechanism of polymer plasticization by this compound.

Performance Evaluation in Polyvinyl Chloride (PVC)

While extensive quantitative data for this compound's performance is emerging, its classification as a benzoate plasticizer allows for performance predictions based on established data for this class. Benzoate plasticizers are known for their high solvating efficiency, which translates to faster fusion times and lower processing temperatures compared to general-purpose plasticizers.[9]

Expected Effects on PVC Properties:

| Property | Expected Effect of 3-PPB | Rationale based on Benzoate Plasticizers |

| Tensile Strength | Decrease | The reduction of intermolecular forces makes the polymer chains easier to pull apart.[2] |

| Elongation at Break | Increase | Increased free volume allows for greater chain mobility and stretching before failure.[2] |

| Hardness (Shore A) | Decrease | The "lubricating" effect of the plasticizer at a molecular level results in a softer material. |

| Glass Transition Temp. (Tg) | Significant Decrease | A primary indicator of effective plasticization, reflecting the transition to a more flexible state.[8] |

| Leaching/Migration | Low | Higher molecular weight and good compatibility can lead to better permanence within the polymer matrix.[10] |

Experimental Protocols for Performance Validation

To ensure the scientific integrity of performance claims, rigorous and standardized testing is paramount. The following protocols, based on ASTM standards, provide a framework for the comprehensive evaluation of this compound as a plasticizer in PVC.

Preparation of Plasticized PVC Test Specimens

Objective: To prepare homogenous PVC sheets with varying concentrations of this compound for subsequent mechanical and thermal analysis.

Materials & Equipment:

-

PVC resin (e.g., K-value 67)

-

This compound

-

Thermal stabilizer (e.g., tin or mixed metal stabilizer)

-

Lubricant (e.g., stearic acid)

-

Two-roll mill

-

Hydraulic press with heating and cooling capabilities

-

Molds for test specimens

Procedure:

-

Dry Blending: In a high-speed mixer, blend the PVC resin, thermal stabilizer, and lubricant until a homogenous powder is obtained.

-

Plasticizer Addition: Slowly add the desired amount of this compound (e.g., 30, 40, 50 parts per hundred of resin - phr) to the dry blend while mixing. Continue mixing until the plasticizer is fully absorbed.

-

Milling: Transfer the compounded PVC to a two-roll mill preheated to approximately 160-170°C.

-

Sheet Formation: Mill the compound until a uniform, fused sheet is formed. This typically takes 5-10 minutes.

-

Molding: Place the milled sheet into a mold of the desired thickness and press in a hydraulic press at a temperature of 170-180°C and a pressure of approximately 10 MPa for 5-10 minutes.

-

Cooling: Cool the mold under pressure to approximately 40°C.

-

Specimen Conditioning: Condition the molded sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM standards.

Mechanical Properties Testing

Objective: To quantify the effect of this compound on the tensile strength and elongation at break of PVC.

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

Procedure:

-

Cut dumbbell-shaped test specimens from the conditioned PVC sheets using a die.

-

Measure the thickness and width of the narrow section of each specimen.

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

-

Record the maximum load and the elongation at the point of fracture.

-

Calculate the tensile strength and elongation at break.

Thermal Analysis

Objective: To determine the effect of this compound on the glass transition temperature (Tg) and thermal stability of PVC.

Techniques:

-

Differential Scanning Calorimetry (DSC): To determine the Tg.

-

Thermogravimetric Analysis (TGA): To assess thermal stability.

DSC Procedure (ASTM D3418):

-

Cut a small sample (5-10 mg) from the conditioned PVC sheet and place it in an aluminum DSC pan.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

The Tg is identified as a step-change in the heat flow curve.

TGA Procedure (ASTM E1131):

-

Place a small sample (10-20 mg) of the plasticized PVC in the TGA furnace.

-

Heat the sample at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere.

-

Record the weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of thermal degradation.[11]

Plasticizer Leaching (Migration) Test

Objective: To evaluate the permanence of this compound within the PVC matrix.

Procedure (based on ASTM D1239):

-

Cut circular specimens from the conditioned PVC sheets and weigh them accurately.

-

Immerse the specimens in a relevant solvent (e.g., hexane for non-polar extraction, ethanol for polar extraction, or soapy water to simulate consumer contact) for a specified time and temperature (e.g., 24 hours at 50°C).

-

Remove the specimens, gently wipe them dry, and re-weigh them.

-

The percentage of weight loss corresponds to the amount of plasticizer that has leached out.

Caption: Experimental workflow for evaluating this compound as a plasticizer.

Advantages and Future Prospects

The adoption of this compound as a plasticizer offers several key advantages:

-

High Solvating Efficiency: Leads to faster processing times and potentially lower energy consumption during manufacturing.[4]

-

Favorable Health and Safety Profile: As a non-phthalate plasticizer, it addresses the market demand for safer materials in consumer goods, medical devices, and packaging.

-

Good Compatibility: Its chemical structure suggests good compatibility with a range of polar polymers, leading to stable and homogenous blends.

-

Low Viscosity: Contributes to improved rheological properties of plastisols.[4]

The future for this compound in the polymer industry appears promising. Further research will likely focus on expanding its application to other polymer systems beyond PVC, such as acrylics, and on the development of blends with other non-phthalate plasticizers to create customized performance profiles. As regulatory landscapes continue to evolve and the demand for sustainable and safe materials grows, this compound is well-positioned to become a key component in the next generation of polymer formulations.

References

- 1. WO2016049479A1 - Monobenzoate analogs useful as plasticizers in plastisol compositions - Google Patents [patents.google.com]

- 2. kgt88.com [kgt88.com]

- 3. researchgate.net [researchgate.net]

- 4. patents.justia.com [patents.justia.com]

- 5. rroij.com [rroij.com]

- 6. This compound | C16H16O2 | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

3-Phenylpropyl benzoate starting material for organic synthesis

An In-Depth Technical Guide to 3-Phenylpropyl Benzoate as a Versatile Starting Material in Organic Synthesis

Introduction

This compound is an aromatic ester recognized for its utility as a versatile starting material and intermediate in organic synthesis. With the chemical formula C₁₆H₁₆O₂, this compound serves as a valuable scaffold for constructing more complex molecules, finding applications ranging from the development of novel catalytic systems to its use in the fragrance and flavor industries.[1][2][3] Its structure, featuring a stable benzoate group and a flexible phenylpropyl chain, offers multiple reaction sites for functionalization, including the ester carbonyl, the aromatic rings, and the aliphatic chain.[2]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the physicochemical properties, robust synthesis protocols, and key synthetic transformations of this compound, emphasizing the chemical principles and experimental rationale that underpin its application. The protocols described herein are designed to be self-validating, providing a trustworthy foundation for laboratory work.

Part 1: Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a starting material's properties is fundamental to its successful application in synthesis. This compound is a solid at room temperature with a distinct set of physical and spectroscopic characteristics that are crucial for its identification and quality control.[3][4]

Physicochemical Data

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |